molecular formula C₁₄₉H₂₂₁N₃₇O₄₉ B1574843 GLP-1 moiety from Dulaglutide

GLP-1 moiety from Dulaglutide

货号 B1574843
分子量: 3314.62
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

GLP-1 moiety from Dulaglutide is a 31-amino acid fragment of Dulaglutide which is a glucagon-like peptide 1 receptor (GLP-1) agonist, extracted from patent US 20160369010 A1.

科研应用

1. Pharmacodynamics and Efficacy

Dulaglutide, as a long-acting Glucagon-like peptide-1 (GLP-1) receptor agonist, has distinct pharmacodynamic properties. It primarily affects fasting glucose levels through enhanced glucose-dependent insulin secretion and reduced glucagon secretion in the fasting state, and it also influences postprandial glucose levels through enhanced postprandial insulin secretion and inhibition of glucagon secretion. This multifaceted mechanism of action offers substantial glycemic control, making it an effective therapeutic option in type 2 diabetes management. Notably, its longer duration of action results in smaller fluctuations in plasma drug concentrations and improved gastrointestinal tolerability profiles, providing a convenient and potentially more adherent treatment regimen (Gentilella et al., 2018).

2. Clinical Profile and Patient Preference

The clinical profile of dulaglutide underscores its versatility and adaptability to individual patient needs. It has been demonstrated to be non-inferior to other GLP-1 receptor agonists such as liraglutide, offering similar efficacy in glycemic control. The once-weekly dosing schedule of dulaglutide contributes to its appeal, aligning with patient preferences for a less frequent dosing regimen. This aspect of treatment can significantly influence patient adherence and overall treatment satisfaction (Thompson & Trujillo, 2016).

3. Comparison with Other GLP-1 RAs

Comparative studies of dulaglutide with other GLP-1 receptor agonists highlight its relative advantages and considerations in clinical decision-making. Short-acting GLP-1 receptor agonists primarily delay gastric emptying, influencing postprandial glucose levels. In contrast, long-acting agents like dulaglutide offer a broader range of glycemic control, impacting both fasting and postprandial glucose levels. These distinctions are critical for tailoring treatment plans to individual patient profiles, considering factors such as glycemic patterns and patient preferences for dosing frequency and administration routes (Uccellatore et al., 2015).

性质

产品名称

GLP-1 moiety from Dulaglutide

分子式

C₁₄₉H₂₂₁N₃₇O₄₉

分子量

3314.62

序列

One Letter Code: HGEGTFTSDVSSYLEEQAAKEFIAWLVKGGG

产品来源

United States

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。